Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate
CAS No.: 330201-99-5
Cat. No.: VC4265866
Molecular Formula: C16H13ClN2O3S2
Molecular Weight: 380.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330201-99-5 |
|---|---|
| Molecular Formula | C16H13ClN2O3S2 |
| Molecular Weight | 380.86 |
| IUPAC Name | ethyl 2-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C16H13ClN2O3S2/c1-2-22-12(20)7-9-8-23-16(18-9)19-15(21)14-13(17)10-5-3-4-6-11(10)24-14/h3-6,8H,2,7H2,1H3,(H,18,19,21) |
| Standard InChI Key | CMWNHBJZZYRXRD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name is ethyl 2-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate. Key structural features include:
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A 3-chlorobenzo[b]thiophene moiety, contributing aromaticity and electrophilic reactivity.
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A thiazole ring linked via a carboxamide group, enabling hydrogen bonding and π-stacking interactions.
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An ethyl acetate side chain, enhancing solubility in organic solvents.
The 3D conformation, validated by X-ray crystallography in related compounds , reveals a planar benzo[b]thiophene system with a dihedral angle of ~77° between the thiophene and thiazole rings, optimizing steric interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 380.86 g/mol | |
| Melting Point | Not reported | — |
| Solubility | Limited data; insoluble in H₂O | |
| LogP (Predicted) | 3.2 (moderate lipophilicity) |
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Formation of 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride:
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Coupling with Ethyl 2-(2-Aminothiazol-4-yl)acetate:
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane | 72% |
| Coupling Agent | DCC | 68% |
| Temperature | 0°C → RT | 75% |
Side products include unreacted starting materials and over-chlorinated byproducts, mitigated via column chromatography .
Spectroscopic Characterization
Experimental Data
Table 3: Theoretical vs. Experimental NMR Shifts (δ, ppm)
| Carbon Position | Experimental | DFT (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Ester C=O | 170.5 | 169.8 |
| Amide C=O | 162.3 | 161.9 |
| Thiazole C-4 | 140.2 | 139.7 |
Discrepancies ≤0.6 ppm validate computational models .
Biological and Pharmacological Activity
Kinase Inhibition
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EGFR Inhibition: IC₅₀ = 0.18 µM, driven by thiazole–ATP binding pocket interactions .
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Anticancer Activity: EC₅₀ = 2.1 µM in MCF-7 breast cancer cells .
Table 4: Comparative Bioactivity of Analogues
| Compound | EGFR IC₅₀ (µM) | Anticancer EC₅₀ (µM) |
|---|---|---|
| Target Compound | 0.18 | 2.1 |
| 3-Chlorobenzo[b]thiophene Amide | 0.42 | 5.6 |
| Thiazole-4-acetic Acid Derivative | 1.2 | 12.3 |
Applications in Materials Science
Organic Electronics
Challenges and Future Directions
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